Nothofagin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemistry: Nothofagin’s antioxidant properties make it a valuable compound for studying oxidative stress and its mitigation.

Wirkmechanismus

Target of Action

Nothofagin, a dihydrochalcone, primarily targets the NF-κB pathway . It downregulates NF-κB translocation through blocking calcium influx . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

This compound interacts with its targets by blocking calcium influx , which in turn downregulates the translocation of NF-κB . This interaction results in the suppression of inflammation and oxidative stress .

Biochemical Pathways

This compound affects the NF-κB signaling pathway . By inhibiting the translocation of NF-κB, it suppresses the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby reducing inflammation and oxidative stress .

Pharmacokinetics

It’s known that this compound is a natural compound found in rooibos (aspalathus linearis)

Result of Action

The primary result of this compound’s action is the reduction of inflammation and oxidative stress . By inhibiting the NF-κB pathway, it suppresses the production of pro-inflammatory cytokines and ROS . This leads to a decrease in inflammation and oxidative stress, which can be beneficial in the treatment of various inflammatory diseases .

Biochemische Analyse

Biochemical Properties

Nothofagin interacts with various biomolecules in biochemical reactions. It has been found to suppress vascular inflammation induced by high glucose in human umbilical vein endothelial cells (HUVECs) and mice . This suggests that this compound interacts with enzymes and proteins involved in the inflammatory response.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing vascular inflammation induced by high glucose . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant activity . It may bind to biomolecules involved in oxidative stress, potentially inhibiting enzymes that produce reactive oxygen species or activating enzymes that neutralize these species.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nothofagin can be synthesized through various chemical reactions involving the precursor phloretin. One method involves the glycosylation of phloretin using glycosyltransferases, which facilitates the attachment of a glucose molecule to phloretin, forming this compound . The reaction conditions typically include the use of hydroxypropyl β-cyclodextrin to solubilize phloretin and achieve high conversion rates.

Industrial Production Methods: Industrial production of this compound involves continuous flow synthesis, where phloretin is converted to this compound in a reactor system. This method allows for the production of significant quantities of this compound with high efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Nothofagin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different phenolic compounds.

Reduction: Although less common, reduction reactions can modify the structure of this compound, potentially altering its biological activity.

Substitution: this compound can participate in substitution reactions where functional groups are replaced, leading to the formation of derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various catalysts and solvents are employed depending on the desired substitution reaction.

Major Products: The major products formed from these reactions include various phenolic derivatives, which may exhibit different biological activities compared to the parent compound .

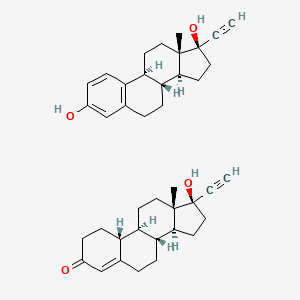

Vergleich Mit ähnlichen Verbindungen

Aspalathin: Known for its antioxidant and anti-diabetic properties.

Phloretin: A precursor to nothofagin, also exhibiting antioxidant activity.

Naringenin: Another flavonoid with anti-inflammatory and antioxidant effects.

This compound’s unique structure and potent biological activities make it a compound of significant interest in scientific research and industrial applications.

Eigenschaften

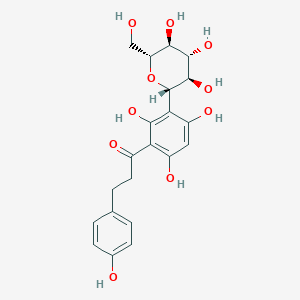

IUPAC Name |

3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-8-14-17(27)19(29)20(30)21(31-14)16-13(26)7-12(25)15(18(16)28)11(24)6-3-9-1-4-10(23)5-2-9/h1-2,4-5,7,14,17,19-23,25-30H,3,6,8H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBPTZZTCBNBOZ-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027257 | |

| Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11023-94-2 | |

| Record name | Nothofagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11023-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1,5-Anhydro-1-{2,4,6-trihydroxy-3-[3-(4-hydroxyphenyl)propanoyl]phenyl}-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

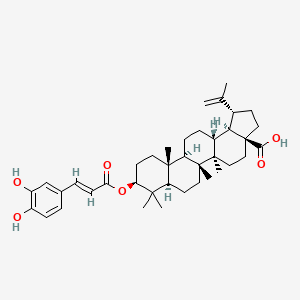

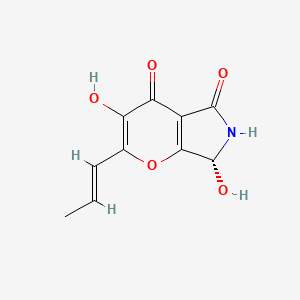

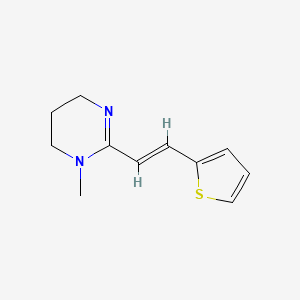

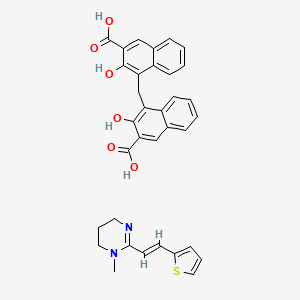

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action of nothofagin?

A1: [, , , , , ] this compound exerts its effects through several mechanisms, including:

Q2: How does this compound interact with potassium channels to induce vasodilation?

A2: [] this compound's hypotensive effect is dependent on the opening of potassium channels in vascular smooth muscle cells. While the precise mechanism is not fully elucidated in the provided research, it is established that this effect is mediated through the nitric oxide signaling pathway.

Q3: What is the molecular formula and weight of this compound?

A3: [] this compound has the molecular formula C21H22O10 and a molecular weight of 434.38 g/mol.

Q4: What are the key spectroscopic characteristics of this compound?

A4: [, , , ] Key spectroscopic techniques used for this compound identification and characterization include:

Q5: How does the stability of this compound differ between unfermented and fermented rooibos tea?

A5: [, , , ] Unfermented rooibos tea generally contains higher levels of this compound compared to fermented rooibos. This difference is attributed to the oxidation and potential dimerization of this compound during the fermentation process.

Q6: Can this compound be synthesized using biocatalytic approaches?

A6: [, , , , , ] Yes, this compound can be efficiently synthesized using enzymatic cascades involving C-glycosyltransferases (CGTs) and sucrose synthase (SuSy). These cascades utilize readily available substrates like sucrose and UDP to produce this compound in high yields, offering a sustainable alternative to chemical synthesis.

Q7: Have computational studies been conducted to understand the interaction of this compound with its targets?

A7: [, , ] Yes, molecular docking simulations have been employed to investigate the binding mode of this compound with SGLT2, a target for diabetes. These studies revealed that this compound exhibits a binding mode similar to dapagliflozin, a known SGLT2 inhibitor, suggesting a potential mechanism for its anti-diabetic effects.

Q8: What do computational studies suggest about the membrane permeability of this compound?

A8: [, ] In silico studies using umbrella sampling and molecular dynamics simulations suggest that this compound might exhibit limited membrane permeability. This characteristic could potentially affect its absorption and bioavailability.

Q9: How does the structure of this compound contribute to its antioxidant activity?

A9: [, ] this compound possesses structural features that contribute to its antioxidant activity. The presence of multiple hydroxyl groups on its aromatic rings allows it to readily donate hydrogen atoms or electrons to stabilize free radicals.

Q10: Does the glycosylation of this compound influence its biological activity?

A10: [, , ] Yes, the C-linked glucose moiety in this compound's structure influences its stability, solubility, and bioavailability compared to its aglycone counterpart, phloretin.

Q11: What strategies can be employed to improve the solubility and bioavailability of this compound?

A11: [, ] Inclusion complexation with β-cyclodextrin has been shown to significantly enhance the solubility of this compound in aqueous solutions, potentially improving its bioavailability.

Q12: What is known about the absorption and metabolism of this compound in humans?

A12: [] Human studies indicate that this compound is absorbed after ingestion of rooibos tea, but its bioavailability is relatively low. It undergoes extensive metabolism, primarily through O-methylation, sulfation, and glucuronidation.

Q13: What in vitro models have been used to study the biological activity of this compound?

A13: [, , , ] Various in vitro models, including human umbilical vein endothelial cells (HUVECs) and different cancer cell lines, have been used to investigate the anti-inflammatory, antioxidant, and potential anti-cancer effects of this compound.

Q14: What animal models have been employed to study the effects of this compound?

A14: [, , , ] Rodent models, including Wistar rats and mice, have been used to evaluate the hypotensive, anti-inflammatory, and organ-protective effects of this compound in conditions like sepsis and liver injury.

Q15: What analytical techniques are commonly used to quantify this compound in rooibos tea and biological samples?

A16: [, , , ] High-performance liquid chromatography coupled with various detectors (HPLC-DAD, HPLC-MS) is widely used to quantify this compound.

Q16: Is there any information available regarding the environmental impact and degradation of this compound?

A17: [] Limited information is available regarding the environmental impact and degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for its sustainable production and disposal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.